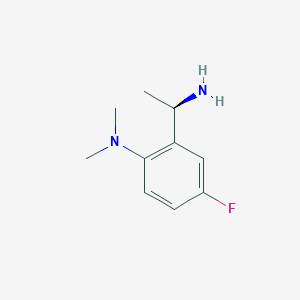
Phenylalanine, 4-acetylamino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylalanine, 4-acetylamino- is a derivative of phenylalanine, an essential amino acid This compound is characterized by the presence of an acetylamino group attached to the phenyl ring of phenylalanine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenylalanine, 4-acetylamino- typically involves the acetylation of phenylalanine. One common method is the reaction of phenylalanine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group on the phenyl ring .
Industrial Production Methods
Industrial production of Phenylalanine, 4-acetylamino- often involves large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents and advanced purification techniques to obtain the desired product with high yield and purity. The process may also involve the use of catalysts to enhance the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Phenylalanine, 4-acetylamino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylalanine derivatives with hydroxyl or carboxyl groups, while reduction can produce amino-substituted phenylalanine .
Aplicaciones Científicas De Investigación
Phenylalanine, 4-acetylamino- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its role in protein synthesis and metabolic pathways.
Medicine: Research explores its potential therapeutic applications, including its use in drug development and as a precursor for bioactive compounds.
Industry: It is utilized in the production of pharmaceuticals, food additives, and other industrial products
Mecanismo De Acción
The mechanism of action of Phenylalanine, 4-acetylamino- involves its interaction with specific molecular targets and pathways. It acts as a precursor for the synthesis of neurotransmitters such as dopamine and norepinephrine. The compound’s acetylamino group plays a crucial role in modulating its biological activity and interactions with enzymes and receptors .
Comparación Con Compuestos Similares
Phenylalanine, 4-acetylamino- can be compared with other phenylalanine derivatives such as:
L-Phenylalanine: The parent compound, essential for protein synthesis.
L-Tyrosine: A hydroxylated derivative of phenylalanine, involved in the synthesis of catecholamines.
L-DOPA: A precursor to dopamine, used in the treatment of Parkinson’s disease.
L-Tryptophan: Another aromatic amino acid, a precursor to serotonin.
Phenylalanine, 4-acetylamino- is unique due to the presence of the acetylamino group, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
IUPAC Name |
3-(4-acetamidophenyl)-2-aminopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7(14)13-9-4-2-8(3-5-9)6-10(12)11(15)16/h2-5,10H,6,12H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYQQGFBTYYMMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(Methoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13545529.png)
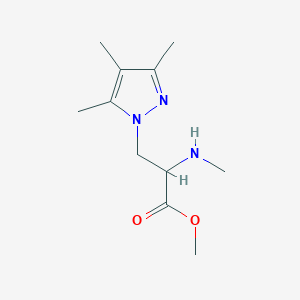
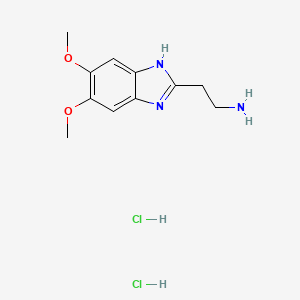
![rac-2-[(2R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-2-yl]aceticacid](/img/structure/B13545561.png)
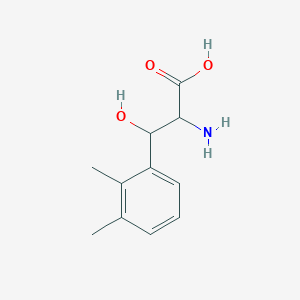
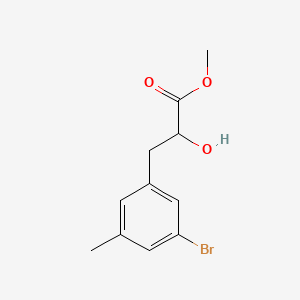


![[5-(Methoxymethyl)furan-2-yl]methanamine](/img/structure/B13545583.png)

![2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfanyl]ethan-1-aminehydrochloride](/img/structure/B13545589.png)
